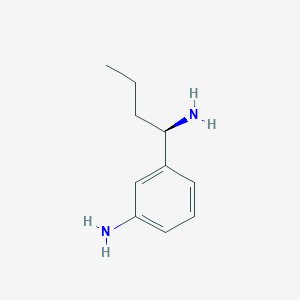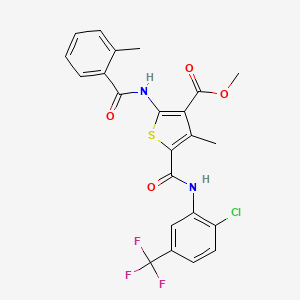
3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with difluoromethoxy and isobutoxy groups, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The difluoromethoxy and isobutoxy groups are introduced via nucleophilic substitution reactions. For instance, the difluoromethoxy group can be added using difluoromethyl ether in the presence of a base.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The difluoromethoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and bases.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophenes depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: Its incorporation into electronic materials can enhance the performance of devices such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and isobutoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
3-(Methoxy)-5-isobutoxythiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-5-ethoxythiophene-2-carboxylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness: 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid is unique due to the presence of both difluoromethoxy and isobutoxy groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C10H12F2O4S |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-5-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12F2O4S/c1-5(2)4-15-7-3-6(16-10(11)12)8(17-7)9(13)14/h3,5,10H,4H2,1-2H3,(H,13,14) |
Clave InChI |
LXWJEGYBIVJCFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=C(S1)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)





![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)

![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)


